4-Butyl-N-(2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide
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Overview
Description
4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a butyl group, an isoindoline moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide typically involves the reaction of an appropriate isoindoline derivative with a benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of carbonic anhydrase or other enzymes critical for cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Shares the benzenesulfonamide group but lacks the isoindoline moiety.
N-isoindoline-1,3-dione derivatives: Similar in structure but with different functional groups and reactivity.
Uniqueness
4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide is unique due to its combination of the butyl group, isoindoline moiety, and benzenesulfonamide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
784137-02-6 |
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Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-butyl-N-(2,3-dihydro-1H-isoindol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c1-2-3-4-14-5-9-18(10-6-14)23(21,22)20-17-8-7-15-12-19-13-16(15)11-17/h5-11,19-20H,2-4,12-13H2,1H3 |
InChI Key |
XYRLMCYNIVWAAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CNC3)C=C2 |
Origin of Product |
United States |
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